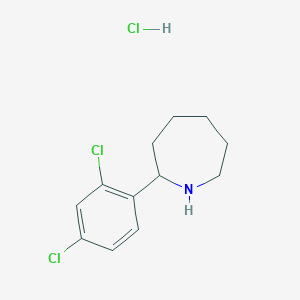

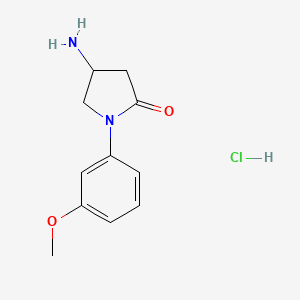

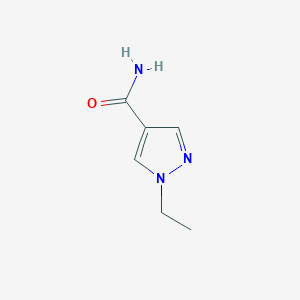

![molecular formula C9H13N3 B3087795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177345-48-0](/img/structure/B3087795.png)

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Overview

Description

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C9H13N3 . It is also known as 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a tetrahydro-1H-pyrazolo[4,3-c]pyridine core . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis

The specific chemical reactions involving 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are not detailed in the retrieved documents . More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.68 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved documents .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and their chemical properties are areas of active research. A study by Nikpassand, Mamaghani, Shirini, & Tabatabaeian (2010) highlights a convenient ultrasound-promoted regioselective synthesis method for producing fused polycyclic derivatives with excellent yields. This approach underscores the potential for efficient production of related compounds for further research applications (Nikpassand et al., 2010).

Biomedical Applications

Biomedical applications of pyrazolo[4,3-c]pyridine derivatives are vast and include potential therapeutic effects. A comprehensive review by Donaire-Arias et al. (2022) on 1H-Pyrazolo[3,4-b]pyridines, a closely related class, details the synthesis and various biomedical applications of these compounds, indicating the broad interest in their functional diversity and therapeutic potential (Donaire-Arias et al., 2022).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative properties of pyrazolo[4,3-c]pyridine derivatives has shown promising results. Abdel‐Latif, Mehdhar, & Abdel-Ghani (2019) explored the synthesis of new polyheterocyclic ring systems derived from related compounds, revealing their in vitro antibacterial properties. This suggests potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019). Additionally, Razmienė et al. (2021) synthesized and evaluated a library of tetrasubstituted derivatives for antiproliferative activity against cancer cell lines, highlighting the potential for these compounds in cancer therapy (Razmienė et al., 2021).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Dandia, Gupta, Singh, & Quraishi (2013) reported on the synthesis of pyrazolo[3,4-b]pyridines using ultrasound irradiation and their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research opens avenues for developing new materials that protect against corrosion in industrial settings (Dandia et al., 2013).

Molecular Structure Analysis

The study of molecular structures and conformations of pyrazolo[4,3-c]pyridine derivatives also forms a significant part of scientific research. For example, Trilleras, Cruz, Cobo, Low, & Glidewell (2008) analyzed hydrogen-bonded chains of rings in certain derivatives, providing insights into the structural intricacies that could influence the compound's reactivity and interaction with biological targets (Trilleras et al., 2008).

Mechanism of Action

properties

IUPAC Name |

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9/h6,10H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDVWUHQCGZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC3=C2CNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

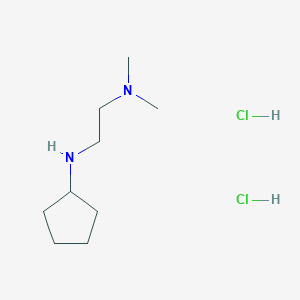

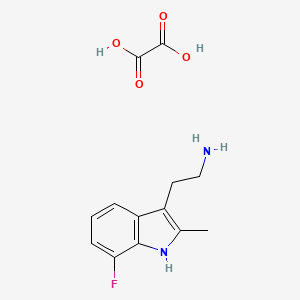

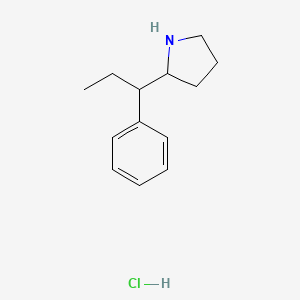

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)